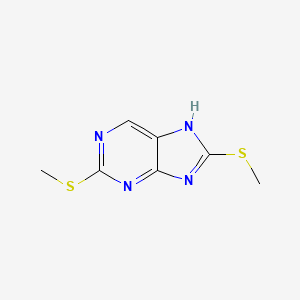
2,8-Bis(methylsulfanyl)-7h-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Bis(methylthio)-9H-purine is a chemical compound known for its unique structure and properties. It belongs to the class of purines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two methylthio groups attached to the purine ring at positions 2 and 8. The purine ring itself is a fused ring system containing both imidazole and pyrimidine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Bis(methylthio)-9H-purine typically involves the methylation of 2,8-dithiopurine. The reaction is carried out using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction conditions often include refluxing the mixture in an appropriate solvent such as acetone or dimethylformamide (DMF) to achieve the desired product .
Industrial Production Methods: While specific industrial production methods for 2,8-Bis(methylthio)-9H-purine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2,8-Bis(methylthio)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylthio groups to thiol groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methylthio groups with other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride; reactions are often performed in ether solvents.
Substitution: Various nucleophiles (amines, alcohols); reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy derivatives.
Applications De Recherche Scientifique
2,8-Bis(methylthio)-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mécanisme D'action
The mechanism of action of 2,8-Bis(methylthio)-9H-purine involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The methylthio groups can also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparaison Avec Des Composés Similaires
2-Methylthio-9H-purine: Similar structure but with only one methylthio group.
8-Methylthio-9H-purine: Similar structure but with the methylthio group at position 8 only.
2,8-Dithiopurine: Precursor to 2,8-Bis(methylthio)-9H-purine, with thiol groups instead of methylthio groups.
Uniqueness: 2,8-Bis(methylthio)-9H-purine is unique due to the presence of two methylthio groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
10179-95-0 |
|---|---|
Formule moléculaire |
C7H8N4S2 |
Poids moléculaire |
212.3 g/mol |
Nom IUPAC |
2,8-bis(methylsulfanyl)-7H-purine |
InChI |
InChI=1S/C7H8N4S2/c1-12-6-8-3-4-5(10-6)11-7(9-4)13-2/h3H,1-2H3,(H,8,9,10,11) |
Clé InChI |
SLWGPMQRESBAGB-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=NC(=NC=C2N1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





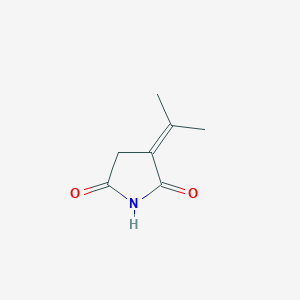
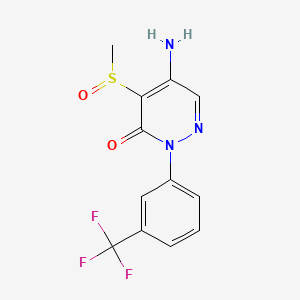
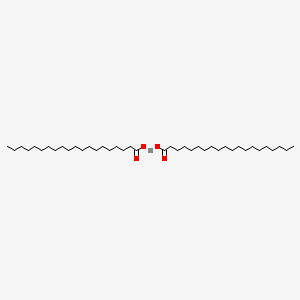
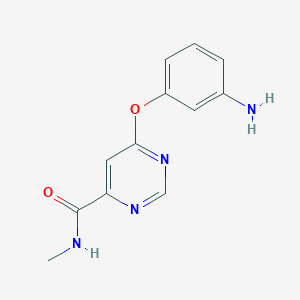

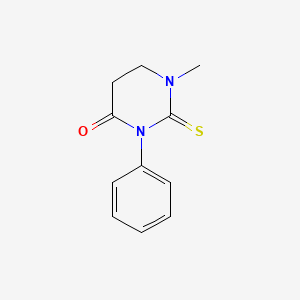
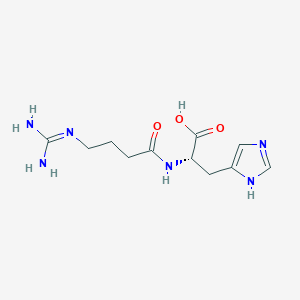
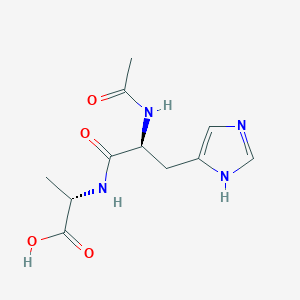
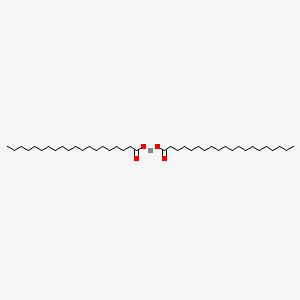
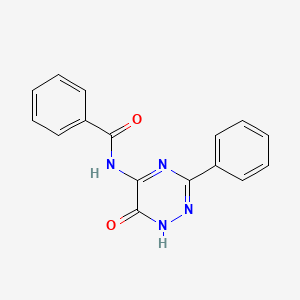
![2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate](/img/structure/B12926660.png)
